Procaterol HCl Demonstrates 612-Fold Beta-2: Beta-1 Selectivity Ratio in Functional Tissue Assays
Procaterol exhibits a beta-2:beta-1 selectivity value of 612 based on dissociation constant (Kp) determinations in isolated vascular preparations [1]. The Kp for beta-2-adrenoceptors was 0.008 μM (rabbit pulmonary artery) versus 4.9 μM for beta-1-adrenoceptors (dog coronary artery) [1]. This selectivity ratio substantially exceeds that of salbutamol, which demonstrates approximately 10-fold beta-2 selectivity based on relative potency ratios in anesthetized cat models (bronchodilation potency: procaterol 1.5× isoprenaline; salbutamol 0.1× isoprenaline; cardiac chronotropy potency: procaterol 0.29× isoprenaline; salbutamol 0.023× isoprenaline) [2].
| Evidence Dimension | Beta-2:beta-1 adrenoceptor selectivity ratio |
|---|---|
| Target Compound Data | 612-fold selectivity (Kp beta-2: 0.008 μM; Kp beta-1: 4.9 μM) |
| Comparator Or Baseline | Salbutamol: ~10-fold selectivity (relative potency ratio bronchodilation:cardiac chronotropy) |
| Quantified Difference | Procaterol exhibits ~60× higher selectivity ratio than salbutamol in functional assays |
| Conditions | Isolated vascular tissue preparations (rabbit pulmonary artery for beta-2; dog coronary artery for beta-1); anesthetized cat pulmonary resistance and heart rate assays |
Why This Matters
Higher beta-2:beta-1 selectivity provides a wider therapeutic window, reducing the likelihood of beta-1-mediated cardiac adverse effects (tachycardia, arrhythmia) at bronchodilator-effective doses.
- [1] O'Donnell SR, Wanstall JC. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations. Br J Pharmacol. 1985 Jan;84(1):227-35. View Source
- [2] Yabuuchi Y, Kamijo K, Kiyomoto A. Actions of procaterol (OPC-2009), a new β2-adrenoceptor stimulant, on pulmonary resistance, contractions of the soleus muscle, and cardiovascular system of the anaesthetized cat. J Pharm Pharmacol. 1978 Sep;30(S1):1P. View Source
